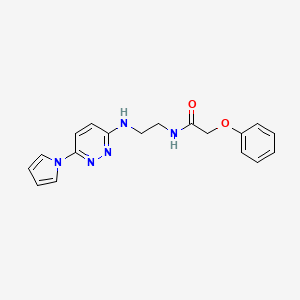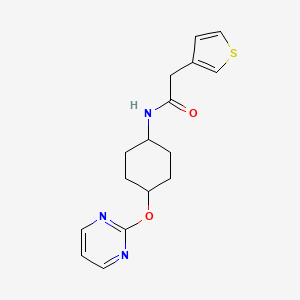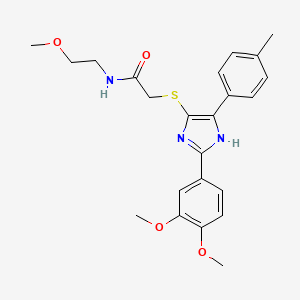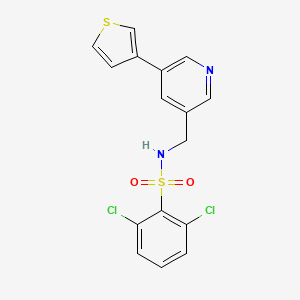
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. Unfortunately, the specific molecular structure details for “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” are not available in the retrieved literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
The thiophene moiety present in the compound has been associated with significant antioxidant activities . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases including cancer, neurodegenerative disorders, and heart diseases. The compound’s structure allows it to act as a scavenger of free radicals, thereby protecting cells from damage .
Anti-inflammatory Properties
This compound has shown potent anti-inflammatory activities both in vitro and in vivo. Inflammation is a biological response to harmful stimuli and is a key feature in many chronic illnesses. The ability of this compound to modulate inflammatory processes makes it a potential candidate for the development of new anti-inflammatory drugs .
Antimicrobial Activity
Thiophene derivatives have been reported to possess antimicrobial properties , which include activity against bacteria and fungi. This is particularly important in the context of increasing antibiotic resistance. The compound’s structure could be optimized to enhance its antimicrobial efficacy, making it a valuable asset in the search for new antibiotics .
Anti-cancer Potential
The compound’s structural features, particularly the thiophene ring, have been linked to anti-cancer properties . It has the potential to inhibit the proliferation of cancer cells and could be used as a scaffold for designing more effective anti-cancer agents. Research into its mechanism of action could lead to novel therapeutic strategies against cancer .
Kinase Inhibition
Kinases are enzymes that play a pivotal role in various cellular processes. The inhibition of specific kinases is a therapeutic strategy in several diseases, including cancer. The compound could be investigated for its ability to inhibit kinases, which would make it a valuable tool in targeted therapies .
Neuroprotective Effects
Compounds containing thiophene have shown promise as neuroprotective agents . Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease could potentially be treated with drugs based on this compound, due to its ability to protect neuronal cells from damage .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(13-9-16-5-6-17-13)19-8-11-2-1-4-18-14(11)12-3-7-21-10-12/h1-7,9-10H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXIGHQIZJZFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)



![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)



![2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971686.png)


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)